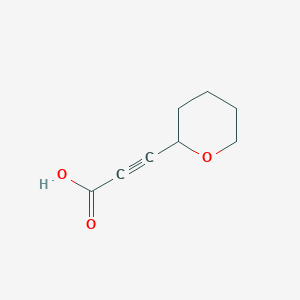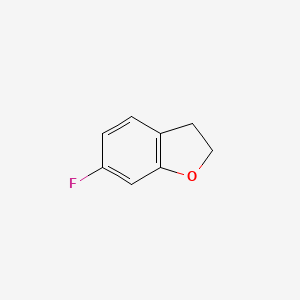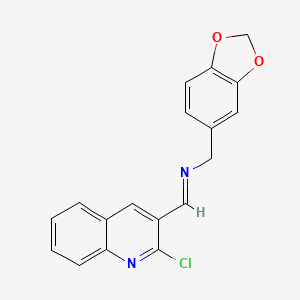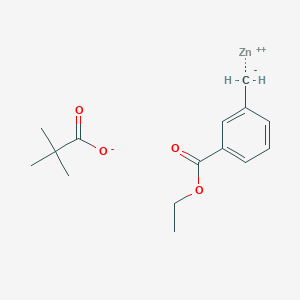
Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate is a complex organometallic compound that combines zinc with organic ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate typically involves the reaction of zinc salts with organic acids and esters. One common method involves the reaction of zinc acetate with 2,2-dimethylpropanoic acid and ethyl 3-methanidylbenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous reactors, high-purity reagents, and advanced purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic products.
Reduction: It can be reduced under specific conditions to yield zinc metal and reduced organic compounds.
Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and carboxylic acids, while reduction may produce zinc metal and alcohols.
科学研究应用
Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of zinc deficiency and related disorders.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate involves its interaction with various molecular targets. In biological systems, zinc ions can act as cofactors for enzymes, facilitating catalytic reactions. The organic ligands may also interact with specific proteins, influencing their function and activity. The pathways involved include metal ion transport and regulation, as well as signal transduction processes.
相似化合物的比较
Similar Compounds
Zinc acetate: A simpler zinc compound used in various applications, including as a dietary supplement.
Zinc benzoate: Another zinc-organic compound with applications in medicine and industry.
Ethyl benzoate: An ester with similar organic components but without the zinc ion.
Uniqueness
Zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate is unique due to its combination of zinc with specific organic ligands, providing distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its role in biological systems make it a compound of significant interest in scientific research.
属性
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.C5H10O2.Zn/c1-3-12-10(11)9-6-4-5-8(2)7-9;1-5(2,3)4(6)7;/h4-7H,2-3H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMPJJLHAMAZBO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)[CH2-].CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)
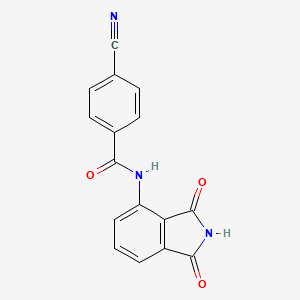
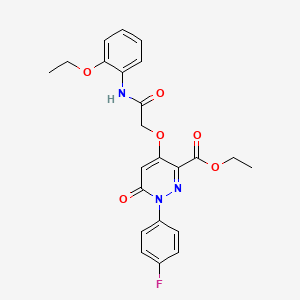
![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
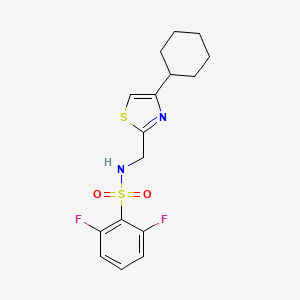
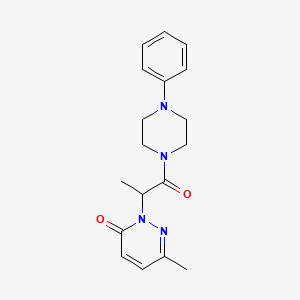
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2502096.png)
![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
